molecular formula C10H21ClN2O B1520719 3-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride CAS No. 1220033-54-4

3-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride

Cat. No. B1520719
CAS RN: 1220033-54-4
M. Wt: 220.74 g/mol
InChI Key: CMPSLLMUYGUEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride, more commonly known as DAP-HCl, is a synthetic compound that has been used in scientific research for various applications. It has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Cytotoxic and Anticancer Agents

A study by Dimmock et al. (1998) revealed the synthesis of a series of compounds related to 3-Amino-1-(2-ethyl-1-piperidinyl)-1-propanone hydrochloride. These compounds displayed significant cytotoxicity toward murine and human tumor cells, indicating potential as anticancer agents.

Polymorphism in Local Anaesthetic Drugs

Research by Schmidt (2005) studied the polymorphism of local anaesthetic drugs closely related to this compound. This study aids in understanding the physical and chemical properties of such compounds.

Cognitive Performance Enhancement

The study by Fontana et al. (1997) discusses the effects of compounds similar to this compound in enhancing cognitive performance, indicating potential applications in treating cognitive dysfunctions.

Antibacterial Activity

In the study by Al-Adiwish et al. (2012), derivatives of this compound were synthesized and evaluated for their antibacterial activities, suggesting potential use in combating bacterial infections.

Synthesis of Edeine Analogs

Czajgucki et al. (2003) describe methods for synthesizing compounds related to this compound, which are useful in the synthesis of edeine analogs.

CO2 Solubility Analysis in Amine Solutions

Liu et al. (2019) investigate the CO2 solubility in novel tertiary amine solutions, including compounds similar to this compound, suggesting its potential application in carbon capture technologies.

properties

IUPAC Name

3-amino-1-(2-ethylpiperidin-1-yl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-2-9-5-3-4-8-12(9)10(13)6-7-11;/h9H,2-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPSLLMUYGUEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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